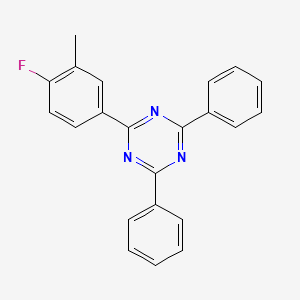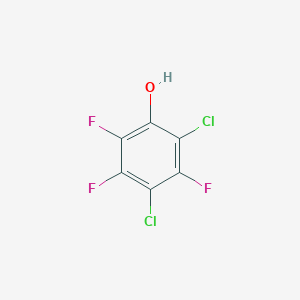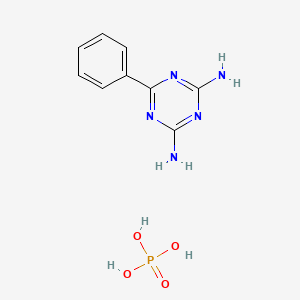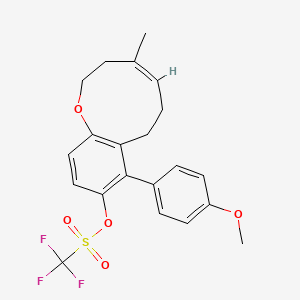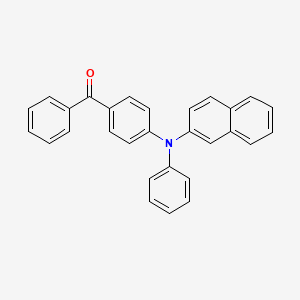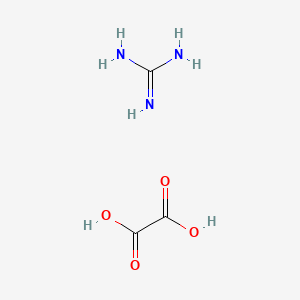
1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane is a fluorinated organic compound with the molecular formula C6H5F11. It belongs to the class of perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms attached to a carbon backbone. These compounds are known for their unique chemical properties, including high thermal stability, chemical inertness, and low surface energy.
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane typically involves the fluorination of hexane or its derivatives. One common method is the direct fluorination of hexane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Industrial production methods may involve the use of specialized reactors and safety protocols to ensure the safe handling of fluorine and the efficient production of the desired compound.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.
Oxidation Reactions: Although the compound is generally resistant to oxidation due to the presence of strong carbon-fluorine bonds, it can undergo oxidation under extreme conditions.
Common reagents used in these reactions include iodine, hydrogen gas, and strong oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, such as the investigation of cell membrane interactions and the development of fluorinated biomolecules.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, coatings, and surfactants, where its chemical inertness and low surface energy are advantageous.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane is primarily related to its chemical properties. The presence of multiple fluorine atoms creates a highly electronegative environment, which can influence the compound’s interactions with other molecules. In biological systems, the compound may interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane can be compared with other perfluorinated compounds, such as:
- 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane : This compound has an additional iodine atom, which makes it more reactive in substitution reactions.
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane : This compound has more fluorine atoms, resulting in even greater chemical inertness and thermal stability.
The uniqueness of this compound lies in its specific balance of fluorine content and molecular structure, which provides a combination of desirable properties for various applications.
Properties
CAS No. |
188190-34-3 |
|---|---|
Molecular Formula |
C5F11CH3 C6H3F11 |
Molecular Weight |
284.07 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane |
InChI |
InChI=1S/C6H3F11/c1-2(7,8)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H3 |
InChI Key |
PNARBYBREBHBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)
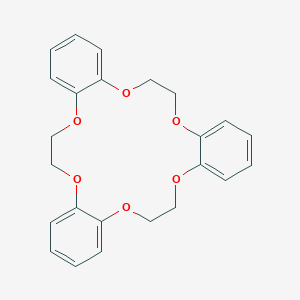
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
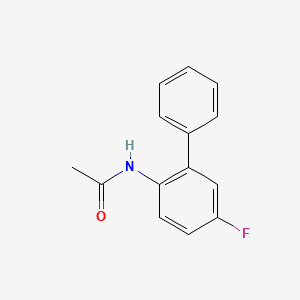
![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
